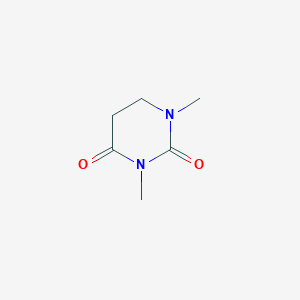

1,3-dimethyl-1,3-diazinane-2,4-dione

Overview

Description

1,3-Dimethyl-1,3-diazinane-2,4-dione is an organic compound . It is commonly known as Dimethylmaleic anhydride (DMMA) and exists as a white solid powder at room temperature.

Synthesis Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) is an analog of ribulose that has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .Molecular Structure Analysis

The molecular weight of 1,3-dimethyl-1,3-diazinane-2,4-dione is 142.2. The average mass is 128.129 Da and the monoisotopic mass is 128.058578 Da .Chemical Reactions Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .Physical And Chemical Properties Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione is a white solid powder at room temperature. The molecular weight is 142.2, the average mass is 128.129 Da, and the monoisotopic mass is 128.058578 Da .Scientific Research Applications

Crystallography

The compound has been studied in the field of crystallography . The dihedral angle between 1,3-diazinane and benzene rings is only 4.27 (1)°. The essentially planar molecular structure is characterized by a short intramolecular C—H O separation and by an exceptionally large bond angle of 138.25 (14)° at the bridging methine C atom .

Bioorthogonal Chemistry

The compound has been used in bioorthogonal chemistry . Specifically, it has been used in the hetero-Diels–Alder cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid and vinyl thioether for imaging inside living cells .

Synthesis of 1,3-dimethyl-2-imidazolidinone (DMI)

The compound has been used in the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Biological Activity

1,3-diazinane derivatives, including “1,3-dimethyl-1,3-diazinane-2,4-dione”, have been studied for their biological activity .

Use in Catalysis Models

Pyridine-type ligands, including “1,3-dimethyl-1,3-diazinane-2,4-dione”, have been used in catalysis models .

Stability Studies

The stability of the compound and its cycloaddition products have been studied .

Reaction Rate Studies

The reaction rates of the compound’s cycloadditions have been studied .

Bioorthogonality of the Proposed Cycloadditions

The bioorthogonality of the compound’s proposed cycloadditions has been studied .

Mechanism of Action

Target of Action

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) primarily targets viral reverse transcriptase and protease enzymes . These enzymes play a crucial role in the replication of viruses, particularly the human immunodeficiency virus (HIV) and hepatitis B virus .

Mode of Action

CDD acts as an inhibitor of the viral reverse transcriptase and protease enzymes . By binding to these enzymes, CDD prevents them from performing their normal functions, which include the synthesis of viral DNA and proteins . This inhibition disrupts the replication cycle of the virus, thereby reducing viral load .

Biochemical Pathways

The primary biochemical pathway affected by CDD is the viral replication pathway . By inhibiting key enzymes involved in this pathway, CDD disrupts the ability of the virus to replicate and spread . The downstream effects of this disruption include a reduction in viral load and potentially a slowdown in the progression of viral diseases .

Result of Action

The primary result of CDD’s action is the inhibition of viral replication , leading to a reduction in viral load . This can potentially slow the progression of viral diseases such as HIV and hepatitis B .

Future Directions

The future directions of 1,3-dimethyl-1,3-diazinane-2,4-dione could involve further exploration of its inhibitory effects on viral reverse transcriptase and protease enzymes, which are crucial for the replication of HIV and hepatitis B virus . This could potentially lead to the development of new antiviral drugs.

properties

IUPAC Name |

1,3-dimethyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYOHIBNWMCUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343219 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,3-diazinane-2,4-dione | |

CAS RN |

4874-13-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,3-diazinane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.